molecular formula C9H14N2O2 B8053981 4-(Diethoxymethyl)pyrimidine

4-(Diethoxymethyl)pyrimidine

Cat. No. B8053981
M. Wt: 182.22 g/mol
InChI Key: KUUGMVHCHXZVOI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(Diethoxymethyl)pyrimidine is a useful research compound. Its molecular formula is C9H14N2O2 and its molecular weight is 182.22 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-(Diethoxymethyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(Diethoxymethyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Pyrimidine derivatives, including those with a diethoxymethyl group, have been found to possess herbicidal activity, especially in cotton and sunflower plants (Krämer, 1997).

  • In medicinal chemistry, certain pyrimidine nucleosides modified at the 5-position, like 5-(dimethoxymethyl)-2'-deoxyuridine, show potential as antiviral agents against orthopoxvirus infections (Fan et al., 2006).

  • Pyrimidine derivatives have been synthesized for potential use as GABAB enhancers, with modifications at the 2, 4, and 6 positions of the pyrimidine ring (Verron et al., 2007).

  • Pyrimidine and its derivatives demonstrate diverse biological activities, including anticonvulsant, antimicrobial, anti-inflammatory, and antitumor effects, as evidenced in the synthesis and biological evaluation of various pyrimidine derivatives (Kumarachari et al., 2016).

  • Pyrimidine derivatives with certain modifications at the 4-position exhibit varying degrees of cytotoxicity against both normal and cancer cell lines, demonstrating their potential in cancer research (Stolarczyk et al., 2021).

  • Studies on the (6-4) photoproduct DNA photolyase demonstrate the significance of pyrimidine photoproducts in DNA repair mechanisms, highlighting the importance of pyrimidine in molecular biology (Kim et al., 1994).

  • Pyrimidine derivatives have shown potent anti-inflammatory and analgesic activities, with the nature of the substituent playing a major role in their effectiveness (Muralidharan et al., 2019).

properties

IUPAC Name

4-(diethoxymethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14N2O2/c1-3-12-9(13-4-2)8-5-6-10-7-11-8/h5-7,9H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUUGMVHCHXZVOI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(C1=NC=NC=C1)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Diethoxymethyl)pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.